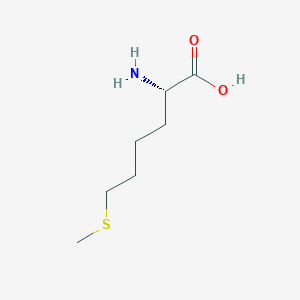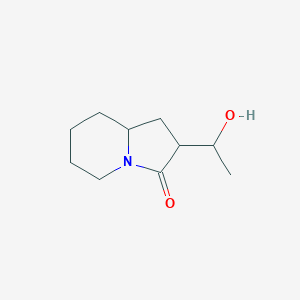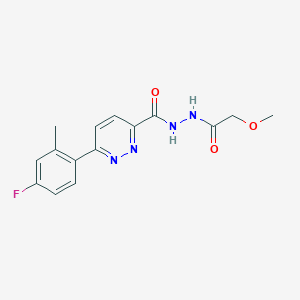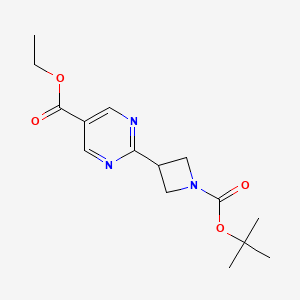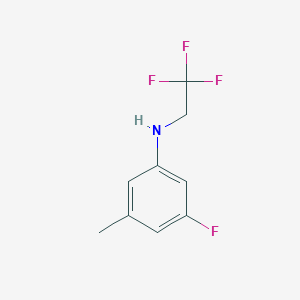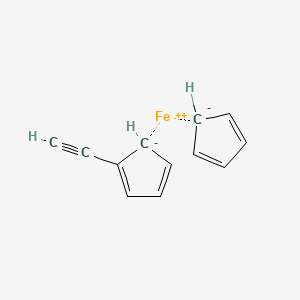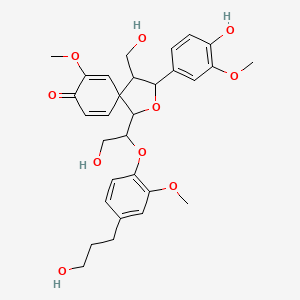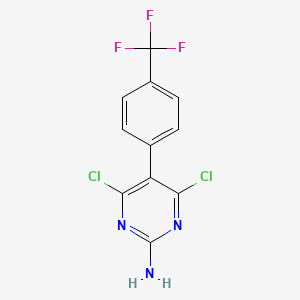![molecular formula C16H16N2O2 B13091789 2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione CAS No. 89479-40-3](/img/structure/B13091789.png)
2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione is a heterocyclic compound with significant interest in various fields of scientific research. This compound is part of the isoindoline family, known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a benzo[f]isoindole core, which is a fused ring system containing both benzene and isoindole rings, and a dimethylaminoethyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione can be achieved through various methods. One common approach involves the reaction of 1,4-naphthoquinone with aromatic aldehydes and N-substituted amino esters through a 1,3-dipolar cycloaddition/oxidation tandem reaction . This method typically uses benzoic acid as a catalyst to facilitate the cycloaddition and oxidation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The dimethylaminoethyl side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted isoindole derivatives.
Applications De Recherche Scientifique
2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it has been shown to interact with the dopamine receptor D2, influencing neurotransmitter signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindoline-1,3-dione: Shares a similar core structure but lacks the dimethylaminoethyl side chain.
Benzo[f]isoindole-4,9-dione: Similar core structure but different substituents.
Naphthoquinone derivatives: Structurally related but with different ring systems and substituents.
Uniqueness
2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione is unique due to its specific combination of a benzo[f]isoindole core and a dimethylaminoethyl side chain. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
89479-40-3 |
|---|---|
Formule moléculaire |
C16H16N2O2 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethyl]benzo[f]isoindole-4,9-dione |
InChI |
InChI=1S/C16H16N2O2/c1-17(2)7-8-18-9-13-14(10-18)16(20)12-6-4-3-5-11(12)15(13)19/h3-6,9-10H,7-8H2,1-2H3 |
Clé InChI |
OEOQUVUHWCHQEU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN1C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine](/img/structure/B13091712.png)

![6-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091718.png)
![tert-Butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B13091724.png)
